molecular formula C20H19N5O2S B278339 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B278339
M. Wt: 393.5 g/mol
InChI Key: AGCKGFBEMLPOMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is an important member of the thiadiazole family and has shown promising results in various scientific research studies.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by inhibiting various enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to possess potent anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments include its potent pharmacological effects and its potential in the treatment of various diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and its limited availability.

Future Directions

There are several potential future directions for the research on 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to investigate its potential in the treatment of various neurodegenerative disorders. Another potential direction is to study its effects on the immune system and its potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for increased availability.
In conclusion, 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is an important member of the thiadiazole family that has shown significant potential in various scientific research studies. This compound exhibits potent pharmacological effects and has potential applications in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method for increased availability.

Synthesis Methods

The synthesis of 3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 3-(4-bromophenyl)-1,2,4-triazole-5-thiol with 3-butoxybenzoyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound.

Scientific Research Applications

3-butoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has shown significant potential in various scientific research studies. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

3-butoxy-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C20H19N5O2S/c1-2-3-10-27-17-9-5-6-14(12-17)18(26)22-16-8-4-7-15(11-16)19-24-25-13-21-23-20(25)28-19/h4-9,11-13H,2-3,10H2,1H3,(H,22,26)

InChI Key

AGCKGFBEMLPOMO-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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